![molecular formula C17H24N2O4S B11115939 Ethyl 5-carbamoyl-2-[(3-cyclopentylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11115939.png)
Ethyl 5-carbamoyl-2-[(3-cyclopentylpropanoyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-CARBAMOYL-2-(3-CYCLOPENTYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-2-(3-CYCLOPENTYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl, cyclopentylpropanamido, and carboxylate groups. Common reagents used in these reactions include organometallic compounds, amines, and esters. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-2-(3-CYCLOPENTYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ETHYL 5-CARBAMOYL-2-(3-CYCLOPENTYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-2-(3-CYCLOPENTYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
ETHYL 5-CARBAMOYL-2-(3-CYCLOPENTYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but differ in their substituents, leading to variations in reactivity and applications.
Carbamoyl compounds: These compounds contain the carbamoyl group and may have similar biological activities or synthetic uses.
Cyclopentylpropanamido compounds: These compounds feature the cyclopentylpropanamido group and may be used in similar research contexts.
Properties
Molecular Formula |
C17H24N2O4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-(3-cyclopentylpropanoylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-3-23-17(22)13-10(2)14(15(18)21)24-16(13)19-12(20)9-8-11-6-4-5-7-11/h11H,3-9H2,1-2H3,(H2,18,21)(H,19,20) |
InChI Key |
QNNFXVPXHRHULW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


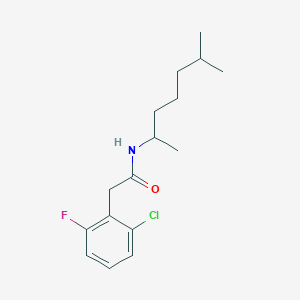
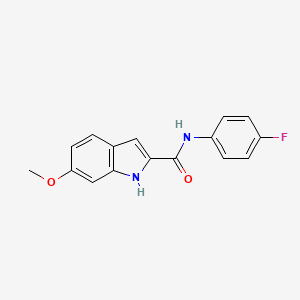
![2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11115871.png)
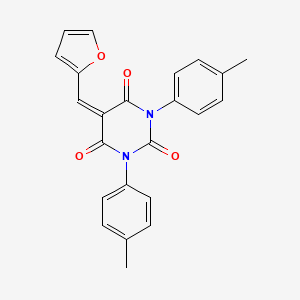
![(1S,2R,6R,8R,9S)-8-[(4-ethoxyphenyl)methoxymethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B11115895.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11115897.png)
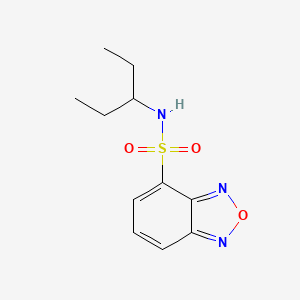
![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11115904.png)
![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![3-bromo-4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11115920.png)
![5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11115921.png)
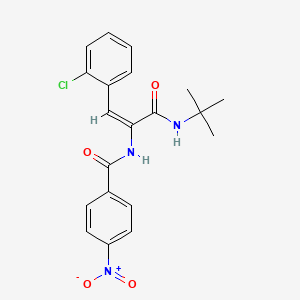
![2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11115925.png)
![3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B11115933.png)
